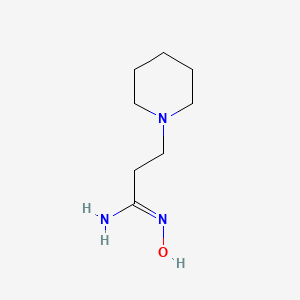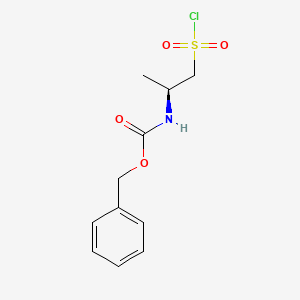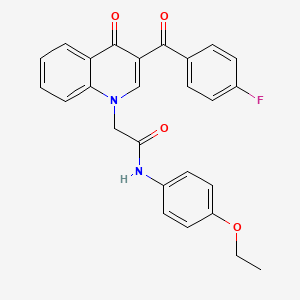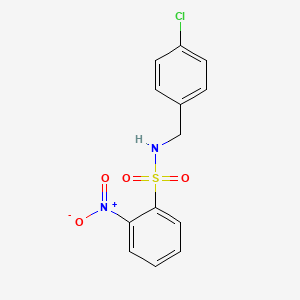
N-Hydroxy-1-piperidinepropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and an imidamide group, which contributes to its reactivity and functionality.
Mechanism of Action
Target of Action
It’s known that n-hydroxy compounds are often involved in the production of secondary metabolites, such as siderophores or antimicrobial agents
Mode of Action
N-hydroxy compounds are generally known to play a major role in the production of secondary metabolites . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .
Biochemical Pathways
Flavin-dependent n-hydroxylating enzymes, which are often associated with n-hydroxy compounds, play a significant role in various biochemical pathways, particularly in the production of secondary metabolites .
Result of Action
N-hydroxy compounds are generally known to be involved in the production of secondary metabolites, which can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide typically involves the reaction of piperidine with a suitable precursor, such as an aldehyde or ketone, followed by the introduction of the imidamide group. Common synthetic routes include:
Reductive Amination: This method involves the reaction of piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the corresponding amine. The amine is then reacted with hydroxylamine to introduce the hydroxy group.
Industrial Production Methods
Industrial production of (1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’-hydroxy-3-pyrrolidin-1-ylpropanimidamide: Similar structure but with a pyrrolidine ring instead of piperidine.
(1Z)-N’-hydroxy-3-morpholin-1-ylpropanimidamide: Contains a morpholine ring, offering different chemical properties.
Uniqueness
(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide is unique due to its specific combination of the piperidine ring and imidamide group, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98487-57-1 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-3-piperidin-1-ylpropanimidamide |
InChI |
InChI=1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h12H,1-7H2,(H2,9,10) |
InChI Key |
IFVRGSVHHSCKIS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=NO)N |
Isomeric SMILES |
C1CCN(CC1)CC/C(=N\O)/N |
Canonical SMILES |
C1CCN(CC1)CCC(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Nitrophenyl)ethyl]piperazine](/img/structure/B2360848.png)
![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360850.png)
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2360852.png)
![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)

![methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)
![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2360866.png)
![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)


![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)
